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Compound of Interest

Compound Name: 1-Heptyne, 3-ethyl-

Cat. No.: B3053757 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and

practical application of quantum mechanical calculations to elucidate the molecular properties

of 3-ethyl-1-heptyne. This document is intended for an audience with a foundational

understanding of computational chemistry and its application in molecular modeling and drug

development.

Introduction to 3-Ethyl-1-Heptyne
3-Ethyl-1-heptyne is an unsaturated hydrocarbon, specifically an alkyne, with the chemical

formula C₉H₁₆.[1] Alkynes are characterized by the presence of at least one carbon-carbon

triple bond, which imparts significant reactivity and a linear geometry to that region of the

molecule.[2][3][4] Understanding the quantum mechanical properties of 3-ethyl-1-heptyne is

crucial for predicting its reactivity, stability, and potential interactions in a biological context,

which is of particular interest in drug design and development. Quantum chemical calculations

offer a powerful, non-experimental approach to determine these properties with high accuracy.
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The foundation of these calculations lies in solving the time-independent Schrödinger equation

for the molecular system. Due to the complexity of this equation for a multi-electron system like

3-ethyl-1-heptyne, approximations are necessary. This guide focuses on Density Functional

Theory (DFT), a widely used and robust method that balances computational cost with

accuracy.

A typical computational protocol involves the following key steps:

Geometry Optimization: The initial step is to find the lowest energy conformation of the

molecule. This is achieved by iteratively adjusting the atomic coordinates until a minimum on

the potential energy surface is located.

Frequency Calculations: Once the geometry is optimized, vibrational frequency calculations

are performed. These serve two primary purposes: to confirm that the optimized structure is

a true minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational

energy (ZPVE) and other thermodynamic properties.

Single-Point Energy Calculations: With the optimized geometry, a more accurate calculation

of the electronic energy is performed. This can be done using the same level of theory or a

higher, more computationally expensive one.

Property Calculations: From the results of the above calculations, various molecular

properties can be derived, including the dipole moment, molecular orbital energies (HOMO-

LUMO gap), and electrostatic potential.

The choice of the functional and basis set is critical for the accuracy of DFT calculations. For a

molecule like 3-ethyl-1-heptyne, a common and effective choice is the B3LYP functional with

the 6-31G* basis set. B3LYP is a hybrid functional that combines the strengths of both Hartree-

Fock theory and DFT. The 6-31G* basis set provides a good balance between accuracy and

computational efficiency for organic molecules.

Experimental Protocols: A Computational Approach
The following section outlines a detailed, step-by-step computational protocol for determining

the quantum mechanical properties of 3-ethyl-1-heptyne. This protocol is designed to be

implemented using standard quantum chemistry software packages such as Gaussian, ORCA,

or GAMESS.
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Protocol 1: Geometry Optimization and Frequency Analysis

Input Structure Generation:

Construct the 3D structure of 3-ethyl-1-heptyne using a molecular builder.

Perform an initial, rough geometry optimization using a molecular mechanics force field

(e.g., MMFF94) to obtain a reasonable starting structure.

Save the coordinates in a format compatible with the chosen quantum chemistry software

(e.g., .xyz or .mol).

DFT Calculation Setup:

Create an input file for the quantum chemistry software.

Specify the charge (0) and spin multiplicity (singlet) of the molecule.

Define the theoretical method:

Functional: B3LYP

Basis Set: 6-31G*

Specify the calculation type as "Optimization" followed by "Frequency" (e.g., Opt Freq in

Gaussian).

Provide the initial atomic coordinates.

Execution and Analysis:

Submit the input file to the software for calculation.

Upon completion, verify that the optimization converged successfully.

Analyze the output of the frequency calculation to ensure there are no imaginary

frequencies, confirming a true energy minimum.
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Extract the optimized Cartesian coordinates, the final electronic energy, and the zero-point

vibrational energy.

Protocol 2: Calculation of Molecular Properties

Input from Optimized Geometry:

Use the optimized geometry obtained from Protocol 1 as the input for subsequent

calculations.

Single-Point Energy and Wavefunction Analysis:

Set up a new input file with the optimized coordinates.

Specify a single-point energy calculation.

Request the generation of molecular orbitals and the electrostatic potential.

Property Extraction:

From the output file, extract key data points:

Total electronic energy.

Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied

Molecular Orbital (LUMO).

The HOMO-LUMO energy gap.

The dipole moment vector and magnitude.

The electrostatic potential map.

Data Presentation: Calculated Properties of 3-Ethyl-
1-Heptyne
The following tables summarize the hypothetical quantitative data obtained from the quantum

mechanical calculations on 3-ethyl-1-heptyne using the B3LYP/6-31G* level of theory.
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Table 1: Optimized Geometric Parameters (Selected)

Parameter Bond/Angle Value

Bond Length C1≡C2 1.20 Å

Bond Length C2-C3 1.46 Å

Bond Length C3-C4 1.54 Å

Bond Length C3-C(ethyl) 1.54 Å

Bond Angle C1-C2-C3 178.5°

Bond Angle C2-C3-C4 110.2°

Bond Angle C2-C3-C(ethyl) 109.8°

Table 2: Calculated Thermodynamic and Electronic Properties

Property Value Units

Total Electronic Energy -350.12345 Hartrees

Zero-Point Vibrational Energy 0.1589 Hartrees

HOMO Energy -0.245 Hartrees

LUMO Energy 0.087 Hartrees

HOMO-LUMO Gap 0.332 Hartrees

Dipole Moment 0.58 Debye

Visualizations
The following diagrams illustrate the computational workflow and the molecular structure of 3-

ethyl-1-heptyne.
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Caption: Computational workflow for quantum mechanical calculations.
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Caption: 2D schematic of 3-ethyl-1-heptyne.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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